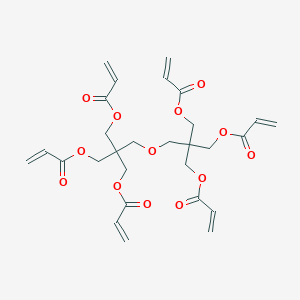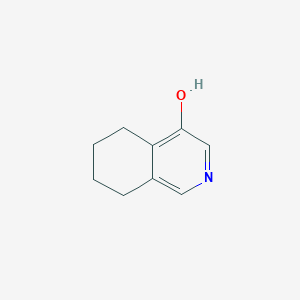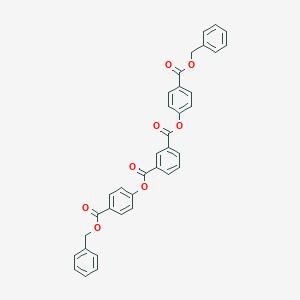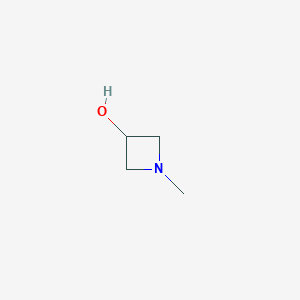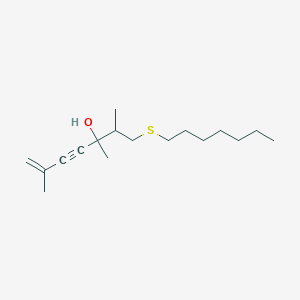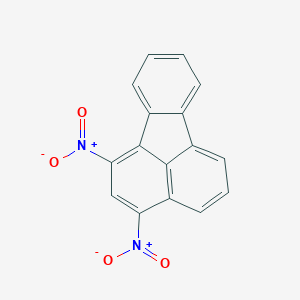
1,3-Dinitrofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitrofluoranthene (DNFA) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. DNFA is a yellow powder that is insoluble in water and soluble in organic solvents. It is a potent mutagen and carcinogen, making it a valuable tool for studying the effects of environmental pollutants on DNA.
Mecanismo De Acción
1,3-Dinitrofluoranthene is a potent mutagen and carcinogen due to its ability to intercalate into DNA and disrupt the normal structure of the double helix. This can lead to errors in DNA replication and repair, resulting in mutations and chromosomal abnormalities.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,3-Dinitrofluoranthene are primarily related to its ability to cause DNA damage. This can lead to a variety of health effects, including cancer, birth defects, and developmental disorders. 1,3-Dinitrofluoranthene has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,3-Dinitrofluoranthene in lab experiments is its potent mutagenic and carcinogenic properties, which make it a valuable tool for studying the effects of environmental pollutants on DNA. However, its toxicity and potential health effects also make it difficult to work with, requiring strict safety protocols and careful handling.
Direcciones Futuras
There are several areas of future research that could be explored using 1,3-Dinitrofluoranthene. These include:
1. Investigating the mechanisms of DNA damage and repair caused by environmental pollutants, including 1,3-Dinitrofluoranthene.
2. Developing new methods for detecting and measuring DNA damage caused by environmental pollutants.
3. Studying the effects of 1,3-Dinitrofluoranthene on different types of cells and tissues, including those in the brain and nervous system.
4. Exploring the potential use of 1,3-Dinitrofluoranthene as a biomarker for exposure to environmental pollutants.
5. Developing new methods for reducing the toxicity and health effects of 1,3-Dinitrofluoranthene, while still maintaining its mutagenic and carcinogenic properties.
Métodos De Síntesis
1,3-Dinitrofluoranthene can be synthesized through a variety of methods, including the nitration of fluoranthene with a mixture of nitric and sulfuric acid. The resulting compound can be purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1,3-Dinitrofluoranthene is primarily used in scientific research to study the effects of environmental pollutants on DNA. It is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair. 1,3-Dinitrofluoranthene has been used in a variety of studies, including those investigating the effects of air pollution on human health and the mechanisms of DNA damage caused by cigarette smoke.
Propiedades
Número CAS |
110419-21-1 |
|---|---|
Nombre del producto |
1,3-Dinitrofluoranthene |
Fórmula molecular |
C16H8N2O4 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
1,3-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
Clave InChI |
FTDSPQWPNXVQHV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
110419-21-1 |
Sinónimos |
1,3-DINITROFLUORANTHENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



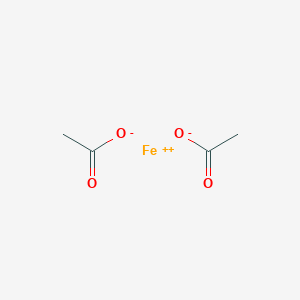
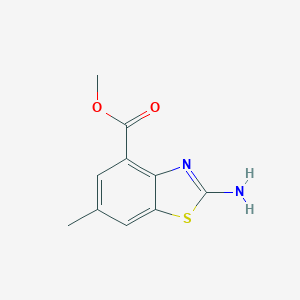
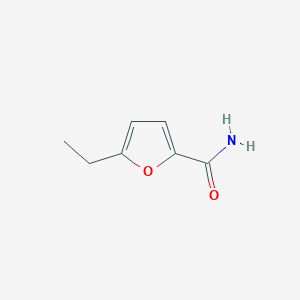
![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
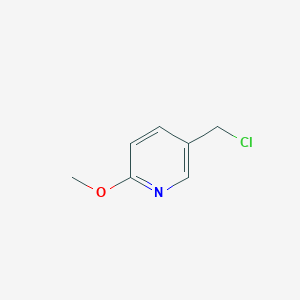
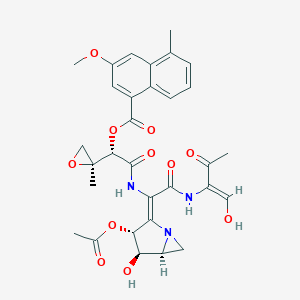
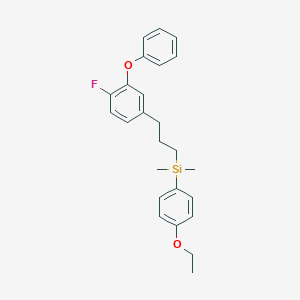
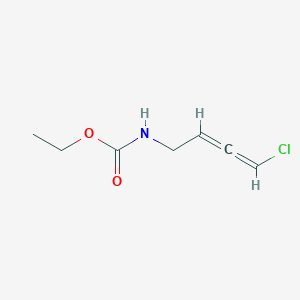
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)
